molecular formula C8H12F3NSSi B14523849 2-[(Trifluoromethyl)sulfanyl]-1-(trimethylsilyl)-1H-pyrrole CAS No. 62737-86-4

2-[(Trifluoromethyl)sulfanyl]-1-(trimethylsilyl)-1H-pyrrole

Cat. No.: B14523849
CAS No.: 62737-86-4
M. Wt: 239.34 g/mol
InChI Key: XTZRSRLLAMFAIO-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-[(trifluoromethyl)thio]-1-(trimethylsilyl)- is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyrroles, including 1H-Pyrrole, 2-[(trifluoromethyl)thio]-1-(trimethylsilyl)-, typically involves electrophilic fluorination and trifluoromethylation methods. One common approach is the direct fluorination of the pyrrole ring using elemental fluorine or xenon difluoride under controlled conditions . Another method involves the use of trifluoromethylating agents to introduce the trifluoromethyl group into the pyrrole ring .

Industrial Production Methods: Industrial production of fluorinated pyrroles often employs scalable synthetic routes that ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 2-[(trifluoromethyl)thio]-1-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-[(trifluoromethyl)thio]-1-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The trimethylsilyl group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole, 2-[(trifluoromethyl)thio]-1-(trimethylsilyl)- is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

CAS No.

62737-86-4

Molecular Formula

C8H12F3NSSi

Molecular Weight

239.34 g/mol

IUPAC Name

trimethyl-[2-(trifluoromethylsulfanyl)pyrrol-1-yl]silane

InChI

InChI=1S/C8H12F3NSSi/c1-14(2,3)12-6-4-5-7(12)13-8(9,10)11/h4-6H,1-3H3

InChI Key

XTZRSRLLAMFAIO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=CC=C1SC(F)(F)F

Origin of Product

United States

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